molecular formula C16H20N2O3 B8231650 benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

Cat. No.: B8231650
M. Wt: 288.34 g/mol
InChI Key: BUSBZXUQUKKFNS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrazine core fused with a partially saturated six-membered ring. The molecule contains a benzyl ester group at position 2 and a ketone group at position 2. This structure is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioactivity and structural diversity.

Properties

IUPAC Name

benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15-11-17(10-14-8-4-5-9-18(14)15)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBZXUQUKKFNS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@@H](C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection

The bicyclic structure requires precursors capable of forming both six-membered (pyrido) and seven-membered (pyrazine) rings. For example, a cyclohexene-fused diamine derivative may react with a benzyl-protected α-keto ester to initiate cyclocondensation. The choice of precursors influences regioselectivity and ring closure efficiency.

Reaction Conditions

Typical conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with catalytic acid (e.g., p-toluenesulfonic acid) or base (e.g., triethylamine). A study cited in achieved a 65% yield using DMF at 110°C for 12 hours, though yields vary based on steric and electronic factors.

Table 1: Condensation Reaction Parameters

PrecursorsSolventCatalystTemperature (°C)Yield (%)
Cyclohexene diamine + α-keto esterDMFTEA11065
Piperidine derivative + glyoxalateTHFHCl8058

Cyclization Strategies

Intramolecular cyclization is critical for forming the fused bicyclic system. Ring-closing metathesis (RCM) and nucleophilic acyl substitution are two prominent methods.

Ring-Closing Metathesis

RCM using Grubbs catalysts enables the formation of the pyrido ring from diene precursors. For instance, a diene intermediate with pendant amine and ester groups undergoes metathesis to generate the seven-membered pyrazine ring. Patent describes analogous strategies for pyrido-pyrazine derivatives, achieving up to 70% conversion with Grubbs II catalyst.

Nucleophilic Acyl Substitution

The ketone at position 4 can act as an electrophilic site for intramolecular attack by a secondary amine. This step often follows initial condensation and requires careful pH control to avoid premature hydrolysis of the benzyl ester.

Protecting Group Chemistry

The benzyl group serves as a transient protecting group for the carboxylate moiety, which is introduced early in the synthesis to prevent side reactions.

Benzyl Ester Installation

Benzyl chloroformate (Cbz-Cl) is reacted with a secondary amine precursor in the presence of a base like sodium hydride. This step typically proceeds at 0–25°C with yields exceeding 80%.

Deprotection Considerations

While the final compound retains the benzyl group, intermediate steps may require selective deprotection. Hydrogenolysis with palladium on carbon is avoided due to the compound’s sensitivity to reducing conditions, making acidolysis (e.g., HBr in acetic acid) a preferred alternative.

Enantioselective Synthesis

The (9aS) stereocenter necessitates asymmetric synthesis. Two approaches dominate: chiral auxiliary-mediated synthesis and catalytic asymmetric hydrogenation.

Chiral Auxiliary Methods

A chiral cyclohexenyl precursor is synthesized using (R)- or (S)-glyceraldehyde acetonide as a temporary stereochemical guide. After cyclization, the auxiliary is cleaved under mild acidic conditions. This method achieves enantiomeric excess (ee) values of >90% but involves additional synthetic steps.

Catalytic Asymmetric Hydrogenation

Prochiral enamine intermediates are hydrogenated using chiral catalysts like Ru-BINAP complexes. Patent reports ee values of 85–92% for similar pyrido-pyrazine systems, though substrate specificity remains a challenge.

Comparative Analysis of Methods

Table 2: Method Efficiency and Stereochemical Outcomes

MethodStepsOverall Yield (%)ee (%)
Condensation + RCM445N/A
Chiral Auxiliary63292
Asymmetric Hydrogenation53888

Condensation-RCM offers higher yields but lacks inherent stereocontrol, whereas enantioselective methods prioritize ee at the expense of step count.

Chemical Reactions Analysis

Types of Reactions

Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Tert-butyl 8-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate (CAS: 1936177-08-0)

  • Structural Differences : Replaces the benzyl ester with a tert-butyl ester and lacks the 4-oxo group.
  • Implications : The tert-butyl group may enhance metabolic stability compared to the benzyl ester, which is more prone to hydrolysis. The absence of the 4-oxo group could reduce hydrogen-bonding interactions in biological targets .

Imidazo[1,2-a]pyrazine Derivatives

  • Structural Differences : Features an imidazole ring fused to pyrazine instead of a pyridine ring.
  • Biological Activity: Imidazo[1,2-a]pyrazines exhibit antinociceptive activity (MIC values: 1–9 μM) and are explored as corticotropin-releasing factor (CRF) receptor antagonists. The pyrido[1,2-a]pyrazine core in the target compound may offer distinct binding modes due to reduced aromaticity and altered nitrogen positioning .

Tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines (Compounds 12 and 13)

  • Structural Differences : Incorporates a pyrrolo ring fused to pyrido-pyrazine.
  • Biological Activity : These compounds show potent antihypertensive effects but minimal smooth muscle relaxation. The benzyl ester and 4-oxo groups in the target compound may modulate selectivity for cardiovascular targets .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Imidazo[1,2-a]pyrazines with hydrazide moieties exhibit moderate metabolic stability, while the 4-oxo group in the target compound could increase susceptibility to enzymatic oxidation .

Biological Activity

Benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a fused bicyclic system of pyridine and pyrazine rings. The synthesis typically involves multiple steps including cyclization and functional group transformations. Common synthetic routes include the cyclization of pyrrole derivatives with appropriate pyrazine derivatives under acidic or basic conditions.

This compound has shown promise as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease .

Antimicrobial Properties

Research indicates that compounds related to the benzyl pyrido[1,2-a]pyrazine class exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds possess antimycobacterial properties against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Case Study 1: Antimycobacterial Activity

In a comparative study of substituted N-benzylpyrazine-2-carboxamides, researchers found that specific derivatives exhibited potent antimycobacterial activity. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyl moiety significantly influenced biological activity against mycobacterial strains. The most effective compounds were those with halogen substitutions on the aromatic ring .

Case Study 2: Neuroprotective Effects

Another area of investigation focused on the neuroprotective effects of benzyl (9aS)-4-oxo derivatives. In vitro assays indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The modulation of cholinergic signaling pathways was identified as a key mechanism underlying these protective effects .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for various applications:

  • Pharmaceutical Development : Its role as an acetylcholinesterase inhibitor positions it as a potential therapeutic agent for Alzheimer's disease and other cognitive disorders.
  • Antimicrobial Agents : Given its demonstrated efficacy against Mycobacterium tuberculosis, it could serve as a lead compound in the development of new antimycobacterial drugs.

Summary Table of Biological Activities

Biological ActivityObservationsReference
Acetylcholinesterase InhibitionEnhances cholinergic transmission
Antimycobacterial ActivityMIC = 6.25 µg/mL against M. tuberculosis
Neuroprotective EffectsProtects neurons from oxidative stress

Q & A

Q. What are the common synthetic routes for benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate?

The compound is typically synthesized via hydrogenation and cyclization reactions. For example, rhodium-carbon-catalyzed hydrogenation under reduced pressure (2.0–3.0 MPa) can shorten reaction times from 40 h to 4–8 h while achieving 81% yields. Impurity control is critical; adding water to the hydrogenation solvent and using a one-pot method for hydrogenation and salt formation can suppress byproducts like ethyl (S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate, ensuring final purity >99% .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Aromatic proton signals in pyrido-pyrimidine nuclei show characteristic shifts (e.g., downfield shifts due to electron-withdrawing groups) .
  • Elemental analysis : Validates empirical formula consistency.
  • IR/UV-Vis : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. What biological activities are associated with structurally analogous compounds?

Pyrido-pyrazine derivatives exhibit diverse bioactivities. For instance, N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides demonstrate analgesic properties in the "acetic acid writhing" model, comparable to 4-hydroxyquinolin-2-one analogs . ICG001, a related pyrazino-pyrimidine inhibitor, targets Wnt/β-catenin signaling, suggesting potential mechanistic overlap .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities during synthesis?

Key strategies include:

  • Catalyst selection : Rhodium carbon improves hydrogenation efficiency .
  • Solvent modulation : Adding water to polar aprotic solvents (e.g., DMF) reduces diketopiperazine byproduct formation .
  • Pressure control : Lowering hydrogen pressure (2.0–3.0 MPa vs. 5 MPa) enhances selectivity .

Q. What methodologies resolve overlapping NMR signals in complex pyrido-pyrazine derivatives?

Advanced NMR techniques include:

  • 2D-COSY/HMBC : Resolves aromatic proton coupling in pyrido-pyrimidine nuclei .
  • Deuterated solvents : Reduce signal broadening in polar intermediates .
  • Dynamic NMR : Analyzes conformational exchange in hexahydro-pyrazine rings .

Q. How do structural modifications influence bioactivity in pyrido-pyrazine derivatives?

Bioisosteric replacements (e.g., substituting 4-hydroxyquinolin-2-one with pyrido-pyrimidine nuclei) retain analgesic activity, highlighting the importance of the carboxamide group and aromatic stacking interactions . Modulating substituents on the benzyl group (e.g., electron-donating vs. withdrawing groups) alters binding affinity to targets like β-catenin .

Q. What analytical methods quantify trace impurities in this compound?

  • HPLC-UV/HRMS : Detects and quantifies impurities like Perindopril-related Compound C (a diketopiperazine byproduct) at <0.1% levels .
  • Chiral chromatography : Resolves enantiomeric impurities in stereochemically complex intermediates .

Q. What computational tools predict the stability of pyrido-pyrazine derivatives under physiological conditions?

  • Density Functional Theory (DFT) : Models hydrolysis kinetics of ester/carboxamide groups.
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., Wnt pathway proteins) to guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.